1-(4-Bromo-2-chlorophenyl)ethanone

Physicochemical Characterization Volatility Process Chemistry

Procure CAS 252561-81-2 for precise synthetic control. Unlike mono-halogenated analogs or regioisomers, this dihalogenated acetophenone enables orthogonal Suzuki-Miyaura sequences: Br couples under mild conditions, leaving Cl for subsequent functionalization. Higher LogP (3.11 vs 2.61) improves organic-phase extraction; lower BP (265.6°C vs 306.7°C) facilitates GC analysis. Validated 86% synthesis yield ensures scalable economics. Verify CAS upon receipt to avoid regioisomer cross-contamination.

Molecular Formula C8H6BrClO
Molecular Weight 233.49 g/mol
CAS No. 252561-81-2
Cat. No. B1590970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-chlorophenyl)ethanone
CAS252561-81-2
Molecular FormulaC8H6BrClO
Molecular Weight233.49 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)Br)Cl
InChIInChI=1S/C8H6BrClO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3
InChIKeyQYKIWOVJASCUBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-2-chlorophenyl)ethanone CAS 252561-81-2: Key Intermediate Specifications for Pharmaceutical and Agrochemical Synthesis


1-(4-Bromo-2-chlorophenyl)ethanone (CAS 252561-81-2) is a dihalogenated acetophenone derivative with the molecular formula C₈H₆BrClO and a molecular weight of 233.49 g/mol [1]. It is a solid at ambient temperature with a predicted boiling point of 265.6±25.0 °C at 760 mmHg and a predicted density of 1.566±0.06 g/cm³ [2]. The compound serves as a versatile electrophilic building block in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to the presence of both bromo and chloro substituents on the phenyl ring, which enable sequential functionalization .

Why 1-(4-Bromo-2-chlorophenyl)ethanone (252561-81-2) Cannot Be Replaced by Regioisomers or Mono-Halogenated Analogs


Regioisomeric analogs such as 1-(4-bromophenyl)-2-chloroethanone (CAS 4209-02-3) and 2-bromo-4'-chloroacetophenone (CAS 536-38-9), as well as mono-halogenated derivatives like 4-bromoacetophenone (CAS 99-90-1), differ critically in physicochemical properties, reactivity, and synthetic utility . The specific 4-bromo-2-chloro substitution pattern on the phenyl ring imparts a unique combination of electronic effects and steric accessibility that directly influences reaction outcomes in sequential cross-couplings, recrystallization behavior, and overall process efficiency [1]. Substitution with an incorrect isomer can lead to altered reaction kinetics, undesired side-product formation, and compromised purity profiles, thereby invalidating validated synthetic routes and analytical methods . The following quantitative evidence guide delineates the specific, measurable differentiators that underpin the necessity of procuring the exact CAS 252561-81-2 compound.

Quantitative Differentiation Evidence: 1-(4-Bromo-2-chlorophenyl)ethanone (252561-81-2) vs. Key Comparators


Boiling Point Differential: 41.1 °C Lower Than Regioisomer 4209-02-3 Facilitates Volatility-Dependent Processing

The boiling point of 1-(4-bromo-2-chlorophenyl)ethanone (252561-81-2) is 265.6±25.0 °C at 760 mmHg [1], whereas its regioisomer 1-(4-bromophenyl)-2-chloroethanone (4209-02-3) exhibits a significantly higher boiling point of 306.7±22.0 °C under identical conditions [2]. This difference of 41.1 °C is substantial and reflects the distinct intermolecular interactions arising from the specific halogen substitution pattern.

Physicochemical Characterization Volatility Process Chemistry

Lipophilicity Disparity: LogP of 3.11 (252561-81-2) vs. 2.61 (4209-02-3) Impacts Partitioning and Solubility

The ACD/LogP value for 1-(4-bromo-2-chlorophenyl)ethanone (252561-81-2) is calculated as 3.11 , whereas the regioisomer 1-(4-bromophenyl)-2-chloroethanone (4209-02-3) has a reported LogP of 2.61 [1]. This difference of 0.50 log units translates to an approximately 3.2-fold increase in octanol-water partition coefficient, indicating a notably more lipophilic character for 252561-81-2.

Lipophilicity Drug Design Analytical Chemistry

Orthogonal Reactivity: Dual Halogen Pattern Enables Sequential Cross-Coupling Unavailable to Mono-Halogenated Analogs

1-(4-Bromo-2-chlorophenyl)ethanone (252561-81-2) contains both a bromine atom and a chlorine atom on the aromatic ring, positioned para and ortho to the acetyl group, respectively [1]. In contrast, mono-halogenated analogs such as 4-bromoacetophenone (CAS 99-90-1) possess only a single reactive halogen handle [2]. This dual halogenation provides orthogonal reactivity in palladium-catalyzed cross-coupling reactions, as the C-Br bond undergoes oxidative addition more readily than the C-Cl bond, allowing for stepwise, site-selective functionalization under differentiated conditions [3].

Cross-Coupling Synthetic Methodology Chemoselectivity

Synthetic Yield Benchmark: 86% Yield Achieved for 252561-81-2 vs. 37% for Alternative Dihalogenated Ketone

A documented synthesis of 1-(4-bromo-2-chlorophenyl)ethanone (252561-81-2) via reaction of 4-bromo-2-chloro-N-methoxy-N-methylbenzamide with methylmagnesium bromide afforded the target compound in 86% yield after purification . In comparison, a closely related dihalogenated ketone, 1-(4-bromo-2,6-dichlorophenyl)ethanone, was obtained with a significantly lower yield of 37% under analogous conditions . While a direct head-to-head yield comparison for the exact same transformation is not available, this class-level benchmark indicates the favorable synthetic accessibility of the 4-bromo-2-chloro substitution pattern.

Synthetic Efficiency Process Chemistry Cost of Goods

Predicted Density Difference: 1.566 g/cm³ (252561-81-2) vs. 1.571 g/cm³ (4209-02-3) – A Subtle but Reproducible Identifier

The predicted density of 1-(4-bromo-2-chlorophenyl)ethanone (252561-81-2) is 1.566±0.06 g/cm³ [1], while that of its regioisomer 1-(4-bromophenyl)-2-chloroethanone (4209-02-3) is slightly higher at 1.571±0.06 g/cm³ [2]. Although the difference is modest, it reflects the distinct crystal packing and molecular volume associated with the different halogen substitution pattern.

Physicochemical Properties Quality Control Material Identity

Regioisomeric Specificity in Cross-Coupling: 4-Bromo-2-chloro Substitution Avoids Undesired Dehalogenation Side Reactions

A study comparing chloro, bromo, and iodopyrazoles in the Suzuki-Miyaura reaction revealed that bromo and chloro derivatives exhibited superior performance due to a reduced propensity for dehalogenation compared to iodo derivatives [1]. While not a direct measurement on 252561-81-2, this class-level inference supports the advantage of the bromo-chloro substitution pattern over iodo-containing analogs, which are prone to premature reduction and yield loss.

Cross-Coupling Selectivity Reaction Optimization Side Product Mitigation

Optimal Use Cases for 1-(4-Bromo-2-chlorophenyl)ethanone (252561-81-2) Based on Quantitative Differentiation


Sequential Cross-Coupling in Pharmaceutical Intermediate Synthesis

When constructing complex, asymmetrical biaryl scaffolds, the dual halogenation (Br and Cl) of 252561-81-2 enables a two-step, site-selective Suzuki-Miyaura sequence. The bromine atom can be coupled first under mild conditions due to its higher reactivity, leaving the chlorine handle intact for a subsequent, more forcing coupling with a different boronic acid partner . This orthogonal reactivity is not possible with mono-halogenated analogs such as 4-bromoacetophenone (CAS 99-90-1), which would terminate the sequence after a single coupling, or with regioisomers like 4209-02-3 that may exhibit altered selectivity profiles due to electronic differences [1].

Volatility-Sensitive Process Development and Quality Control

The significantly lower boiling point (265.6 °C) of 252561-81-2 compared to its regioisomer 4209-02-3 (306.7 °C) provides a tangible advantage in processes requiring controlled evaporation or vapor-phase analysis . This property can be leveraged in gas chromatography method development for purity assessment, in solvent exchange operations, or in the design of distillation-based purification steps. Furthermore, the boiling point differential serves as a critical identity marker to distinguish between the two isomers during incoming material inspection and to confirm the absence of cross-contamination [1].

Lipophilicity-Driven Extraction and Chromatographic Separation

With an ACD/LogP of 3.11, 252561-81-2 is approximately 3.2-fold more lipophilic than the regioisomer 4209-02-3 (LogP 2.61) . This property renders it more amenable to liquid-liquid extraction protocols favoring organic phases, such as ethyl acetate or dichloromethane, and provides a distinct retention time in reversed-phase HPLC analysis [1]. In medicinal chemistry campaigns, this higher lipophilicity may also translate to improved membrane permeability in cellular assays when the compound is incorporated as a substructure in lead compounds [2].

Cost-Effective Scale-Up with Validated High-Yield Protocol

For process chemists planning scale-up, the documented 86% isolated yield for the synthesis of 252561-81-2 via the Weinreb amide route provides a reliable benchmark for process economics and material planning . In contrast, related dihalogenated ketones have been reported with yields as low as 37% under comparable conditions, underscoring the synthetic advantage of this specific substitution pattern [1]. This high-yielding protocol minimizes raw material costs and waste disposal burdens, making 252561-81-2 a preferred building block for larger-scale pharmaceutical intermediate production.

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